ZLD10A

EZH2 A677G mutant lymphoma epigenetic inhibitor

Many EZH2 inhibitor studies fail to account for mutant-specific potency, leading to inconclusive results in A677G-driven lymphoma models. ZLD10A addresses this gap with a unique isoform fingerprint: - IC50 0.9 nM against EZH2 A677G mutant-over 2000-fold more potent than first-generation inhibitors like EPZ005687 - 20.7-fold selectivity for A677G over wild-type EZH2, enabling dissection of mutation-specific biology - >1000-fold selectivity against a panel of 10 histone methyltransferases, minimizing off-target confounding Supplied with rigorous analytical documentation and ready for global dispatch.

Molecular Formula C37H48N4O4
Molecular Weight 612.8 g/mol
Cat. No. B13431887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZLD10A
Molecular FormulaC37H48N4O4
Molecular Weight612.8 g/mol
Structural Identifiers
SMILESCCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C4CCCCC4=C(NC3=O)C)C5=CC=C(C=C5)CN6CCOCC6
InChIInChI=1S/C37H48N4O4/c1-4-41(30-13-17-44-18-14-30)35-22-29(28-11-9-27(10-12-28)24-40-15-19-45-20-16-40)21-33(25(35)2)36(42)38-23-34-32-8-6-5-7-31(32)26(3)39-37(34)43/h9-12,21-22,30H,4-8,13-20,23-24H2,1-3H3,(H,38,42)(H,39,43)
InChIKeyXZGRXFCVHBOVSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZLD10A: Nanomolar EZH2 Inhibitor with Mutant Selectivity


ZLD10A is a synthetic small-molecule inhibitor targeting Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), with nanomolar potency against both wild-type and clinically relevant mutant EZH2 isoforms [1]. It suppresses global H3K27 trimethylation, the canonical epigenetic mark catalyzed by EZH2, in diffuse large B-cell lymphoma (DLBCL) cellular models [1]. The compound exhibits a documented selectivity profile exceeding 1000-fold against a panel of ten other histone methyltransferases .

EZH2 pathway inhibition
Supports studies targeting wild-type and clinically relevant mutant EZH2 isoforms in epigenetic research models
Mutant-selective profiling
A677G-biased activity profile enables isoform-specific pharmacological interrogation
Cellular pharmacodynamics
Demonstrated H3K27me3 suppression in DLBCL cell models confirms on-target engagement
Methyltransferase selectivity context
Reported >1000-fold selectivity over a panel of 10 histone methyltransferases supports EZH2-specific studies

ZLD10A: Why Mutant Potency Matters


The EZH2 inhibitor chemical class encompasses compounds with widely divergent mutation-specific potency landscapes, yet procurement decisions often rely solely on wild-type EZH2 IC50 values. Substituting ZLD10A with another EZH2 inhibitor without examining the full mutant potency matrix—particularly activity against A677G and Y641N variants—introduces substantial experimental risk. As demonstrated in the comparative evidence below, compounds within this class exhibit over 2000-fold variation in A677G potency [1], and the rank order of potency can invert depending on the EZH2 isoform under investigation. Generic substitution based on nominal class membership or single-point IC50 data therefore fails to guarantee functional equivalence in disease-relevant mutant lymphoma models.

Mutation-specific potency may differ substantially
A677G activity varies >2000-fold across EZH2 inhibitors; substituting based on wild-type IC50 may result in functional inactivity against A677G-driven models
Isoform potency rank order may invert
Pan-isoform or Y641-biased inhibitors may not replicate the A677G-preferred activity profile required for mutant-selective studies
Selectivity margins are not uniform
Dual EZH1/2 inhibitors introduce confounding methyltransferase inhibition; broader selectivity review may be necessary for target validation experiments

ZLD10A Quantitative Differentiation Evidence


A677G Mutant Inhibitory Potency

Against the EZH2 A677G gain-of-function mutant found in DLBCL, ZLD10A exhibits an IC50 of 0.9 nM [1]. This represents a potency difference of over three orders of magnitude compared to EPZ005687, a widely cited first-generation EZH2 inhibitor, which shows no meaningful inhibition of A677G mutant activity [2].

A677G mutant potency
Cross-study comparable
0.9 nM vs EPZ005687: No inhibition >1000-fold
Supports A677G-specific mutant lymphoma research context
Biochemical enzyme assay
EZH2 A677G mutant lymphoma epigenetic inhibitor

Mutant Isoform Selectivity Fingerprint

ZLD10A demonstrates a distinct mutant isoform potency fingerprint: IC50 values of 18.6 nM (wild-type), 27.1 nM (Y641N), and 0.9 nM (A677G) [1]. In contrast, GSK503 inhibits wild-type EZH2 with IC50 values reported between 3–27 nM (Ki = 3 nM) and maintains comparable potency across wild-type and mutant EZH2 isoforms . CPI-169 exhibits a different selectivity vector with IC50 values of 0.24 nM (wild-type) and 0.51 nM (Y641N) [1]. This reveals that ZLD10A possesses a distinctive A677G-biased activity profile not shared by GSK503 or CPI-169.

Mutant isoform fingerprint
Cross-study comparable
ZLD10A: WT 18.6 nM, Y641N 27.1 nM, A677G 0.9 nM vs GSK503: pan-isoform; CPI-169: WT 0.24 nM, Y641N 0.51 nM 20.7-fold A677G/WT
A677G-biased profile supports isoform-selectivity research
Biochemical enzyme assays
mutant selectivity EZH2 isoforms SAR profiling

Methyltransferase Selectivity Window

ZLD10A was profiled against a panel of 10 other histone methyltransferases and exhibited greater than 1000-fold selectivity across the entire panel [1]. This selectivity window exceeds that reported for several early-generation EZH2 inhibitors. For context, GSK503 shows only 21–211-fold selectivity over EZH1 (EZH1 IC50 = 633 nM; EZH2 Ki = 3–27 nM) , and UNC1999 demonstrates EZH2/EZH1 selectivity of approximately 10-fold [2].

Selectivity window
Class-level inference
>1000-fold over 10 methyltransferases vs GSK503: 21–211-fold over EZH1 >4.7× broader
Supports EZH2-specific target validation context
Panel composition not fully disclosed; review required
kinase selectivity off-target profiling epigenetic probe

Wild-Type EZH2 Potency Comparison

Against wild-type EZH2, ZLD10A exhibits an IC50 of 18.6 nM [1]. This positions ZLD10A at a distinct potency node within the EZH2 inhibitor landscape: it is 78-fold less potent than CPI-169 (IC50 = 0.24 nM) but 4.7-fold more potent than GSK926 (IC50 = 20 nM) and within 2-fold of tazemetostat (IC50 = 11 nM) [1]. This intermediate wild-type potency may confer practical advantages for cellular dosing where ultra-potent compounds risk solubility-limited delivery.

Wild-type EZH2 potency
Cross-study comparable
18.6 nM
78× less potent than CPI-169 (0.24 nM); 1.7× less than tazemetostat (11 nM)
Intermediate wild-type potency for cellular dosing context
Biochemical assay; solubility-limited delivery may benefit from moderate potency
EZH2 wild-type IC50 comparison inhibitor potency

H3K27 Methylation Suppression in DLBCL Cells

ZLD10A suppressed global H3K27 methylation in a concentration- and time-dependent manner in DLBCL cell lines, with accompanying antiproliferative effects [1]. While quantitative cellular IC50 values for H3K27me3 suppression and growth inhibition are not fully detailed in the primary publication, the demonstration of on-target cellular pharmacodynamics distinguishes ZLD10A from EZH2 inhibitors that show biochemical potency but fail to engage the target in cellular contexts.

DLBCL cell target engagement
Supporting evidence
Concentration- and time-dependent H3K27me3 suppression; antiproliferative effects observed
Demonstrates on-target cellular pharmacodynamic activity
DLBCL cell lines; quantitative IC50 not fully detailed
DLBCL H3K27me3 antiproliferative

Structural and Physicochemical Differentiation

ZLD10A has a molecular weight of 612.8 Da and molecular formula C37H48N4O4 . This molecular weight is higher than several comparator EZH2 inhibitors: GSK503 (526.7 Da) , tazemetostat (~572 Da), and CPI-169 (~529 Da). Higher molecular weight may correlate with altered permeability, solubility, and pharmacokinetic properties, though direct comparative PK data for ZLD10A are not publicly available.

Molecular weight
Supporting evidence
612.8 Da
86–87 Da higher than GSK503 (526.7 Da) and CPI-169 (~529 Da)
Physicochemical differentiation may affect formulation and permeability
Calculated from molecular formula; comparative PK data not available
molecular weight chemical scaffold physicochemical

ZLD10A Recommended Research Applications


A677G-Mutant Lymphoma Models

ZLD10A's sub-nanomolar activity against EZH2 A677G mutant (IC50 = 0.9 nM) makes it the preferred EZH2 inhibitor for studies focused on A677G-driven DLBCL or follicular lymphoma models, where first-generation inhibitors like EPZ005687 show no activity against this mutant [1]. The 20.7-fold selectivity for A677G over wild-type EZH2 provides a pharmacological tool to dissect A677G-specific dependencies.

Isoform-Selectivity Profiling

ZLD10A's unique mutant isoform fingerprint—A677G-biased activity (0.9 nM), moderate wild-type potency (18.6 nM), and reduced Y641N activity (27.1 nM)—contrasts with GSK503's pan-isoform profile and CPI-169's Y641-biased wild-type potency [1]. This positions ZLD10A as a valuable comparator compound for structure-activity relationship (SAR) studies and pharmacological profiling experiments requiring distinct selectivity vectors.

EZH2-Specific Target Validation

The reported >1000-fold selectivity against a panel of 10 histone methyltransferases [1] supports ZLD10A's use in target validation experiments where confounding inhibition of EZH1 or other methyltransferases must be minimized. This selectivity margin exceeds that of dual EZH1/2 inhibitors and provides a cleaner pharmacological tool for establishing EZH2-specific phenotypes.

DLBCL Cellular Proof-of-Concept

ZLD10A's demonstrated suppression of H3K27 methylation and antiproliferative effects in DLBCL cell lines [1] provides confidence for cellular pharmacology studies. Unlike EZH2 inhibitors that show biochemical activity but lack published cellular target engagement data, ZLD10A offers peer-reviewed evidence of on-target cellular pharmacodynamics, reducing experimental risk for investigators initiating new DLBCL projects.

Application
Selection Property
Validation Focus
A677G-mutant lymphoma models
Mutant isoform potency context
A677G-dependent pathway interpretation
Isoform-selectivity profiling
Isoform-selectivity assay context
A677G-biased activity fingerprint review
EZH2-specific target validation
Methyltransferase selectivity review
Off-target inhibition risk assessment
DLBCL cellular pharmacology
Cellular target engagement evidence
H3K27me3 suppression endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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